molecular formula C14H31NO B14642302 2-(Dimethylamino)dodecan-1-OL CAS No. 54010-22-9

2-(Dimethylamino)dodecan-1-OL

Cat. No.: B14642302
CAS No.: 54010-22-9
M. Wt: 229.40 g/mol
InChI Key: CSSVTQCWYGWGPW-UHFFFAOYSA-N
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Description

2-(Dimethylamino)dodecan-1-OL is an organic compound that belongs to the class of fatty alcohols. It is characterized by a long carbon chain with a dimethylamino group attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Dimethylamino)dodecan-1-OL typically involves the reaction of 1-dodecanol with dimethylamine. One common method is the transesterification process, where 1-dodecanol is combined with a dimethylamino-containing ester in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale transesterification processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)dodecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecanal or dodecanoic acid.

    Reduction: Formation of dodecane.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

2-(Dimethylamino)dodecan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)dodecan-1-OL involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This property makes it useful as a penetration enhancer in transdermal drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

    1-Dodecanol: A primary alcohol with similar applications but lacks the dimethylamino group.

    Dodecylamine: Contains an amino group but lacks the hydroxyl group.

    Lauryl alcohol: Another name for 1-dodecanol, used interchangeably in some contexts.

Uniqueness

2-(Dimethylamino)dodecan-1-OL is unique due to the presence of both a dimethylamino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, particularly in enhancing membrane interactions and drug delivery .

Properties

CAS No.

54010-22-9

Molecular Formula

C14H31NO

Molecular Weight

229.40 g/mol

IUPAC Name

2-(dimethylamino)dodecan-1-ol

InChI

InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-14(13-16)15(2)3/h14,16H,4-13H2,1-3H3

InChI Key

CSSVTQCWYGWGPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CO)N(C)C

Origin of Product

United States

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